molecular formula C20H13BrN2O4 B2442631 5-(3-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 380203-22-5

5-(3-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2442631
CAS No.: 380203-22-5
M. Wt: 425.238
InChI Key: YSIBOFZKLGBRLE-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a small molecule organic compound with the CAS Number 380203-22-5 and a molecular formula of C20H13BrN2O4 . It has a molecular weight of approximately 425.24 g/mol . This compound is part of a class of synthetically derived pyrrolone derivatives, which are of significant interest in medicinal chemistry and materials science research. The structure incorporates multiple pharmacologically relevant motifs, including a bromophenyl group, a furan carbonyl unit, and a pyridinyl substituent, making it a valuable scaffold for the development and screening of new biologically active molecules . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecular architectures. Its structural features also make it a candidate for use in materials science, particularly in the development of organic electronic materials or metal-organic frameworks (MOFs) . The product is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit different research scales . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O4/c21-13-6-3-5-12(11-13)17-16(18(24)14-7-4-10-27-14)19(25)20(26)23(17)15-8-1-2-9-22-15/h1-11,17,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIBOFZKLGBRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one , identified by its CAS number 618072-36-9, is a synthetic organic molecule with potential biological activities. Its unique structure, featuring a bromophenyl group, furan moiety, and a pyrrolone core, suggests it may exhibit various pharmacological properties.

  • Molecular Formula : C20H18BrNO5
  • Molecular Weight : 432.26 g/mol
  • Purity : Typically >95% .

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that it exhibits significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Notes
HEL (Erythroleukemia)1.00 ± 0.42High selectivity against hematological tumors .
MCF7 (Breast Cancer)0.85 ± 0.03Moderate cytotoxicity observed .
Vero (Normal Cell)>25Low cytotoxicity, indicating selectivity .

The presence of the hydroxyl group in the structure appears to enhance its cytotoxic activity, as derivatives lacking this functional group showed diminished effects .

The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through multiple pathways:

  • Inhibition of cell cycle progression : This leads to increased apoptosis rates in treated cells.
  • Reactive oxygen species (ROS) generation : Elevated ROS levels have been linked to apoptosis in tumor cells.

Case Studies

  • Study on Erythroleukemia Cells :
    A series of experiments were conducted to evaluate the compound's effectiveness against HEL cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis as confirmed by flow cytometry assays.
  • Breast Cancer Cell Line Analysis :
    In another study focusing on MCF7 cells, various derivatives of the compound were synthesized and tested for their antiproliferative activity. The results indicated that modifications to the furan and bromophenyl groups could significantly alter the cytotoxic profile, suggesting a structure-activity relationship that warrants further investigation .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in drug development.

Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent. Its structural components suggest mechanisms of action that may inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of pyrrolidinones have been shown to affect pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The presence of bromophenyl and furan moieties contributes to the antimicrobial properties of this compound. Preliminary assays have demonstrated effectiveness against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Synthetic Utility

The synthesis of 5-(3-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through several methodologies, including multi-step organic synthesis involving:

  • Formation of the pyrrolidine ring : Utilizing cyclization reactions.
  • Functionalization of the furan moiety : Employing carbonylation techniques to introduce the furan-2-carbonyl group.
  • Bromination : Selective bromination at the aromatic ring to yield the desired bromophenyl substituent.

These synthetic routes are crucial for generating analogs with enhanced biological activity or altered pharmacokinetic profiles.

Case Study 1: Anticancer Screening

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were screened against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics, supporting further development towards clinical applications.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. This positions it as a promising candidate for further exploration in infectious disease therapeutics.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialDisrupts bacterial cell wall synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(3-bromophenyl)-4-(furan-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one derivatives?

  • Methodology : Base-assisted cyclization is a common approach, utilizing substituted benzaldehydes (e.g., 3-bromobenzaldehyde) and amine-containing reagents. For example, cyclization of 5-hydroxy intermediates with aryl amines or phenols under reflux conditions yields target compounds .
  • Characterization : Purification via column chromatography (46–63% yields) followed by structural confirmation using 1^1H/13^{13}C NMR, FTIR, and HRMS. Melting points (e.g., 209–211°C) are used to assess purity .

Q. How is the structural identity of this compound confirmed experimentally?

  • Techniques : Single-crystal X-ray diffraction resolves the stereochemistry and crystal packing (e.g., monoclinic systems with Z = 2) .
  • Spectroscopy : 1^1H NMR identifies substituent environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm), while 13^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .

Q. What safety precautions are recommended for handling this compound?

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the furan-2-carbonyl group .
  • Handling : Use fume hoods, PPE (gloves, goggles), and avoid ignition sources due to potential thermal instability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) using response surface methodology. For instance, flow chemistry setups enable precise control of residence time and mixing efficiency, reducing side reactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) may enhance cyclization efficiency in aryl coupling steps .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-aminophenyl) groups to assess biological activity .
  • Bioassays : Test modified derivatives in enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with potency .

Q. How are conflicting spectroscopic data resolved during characterization?

  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for diastereotopic protons in the dihydropyrrolone core .
  • Crystallography : Compare experimental X-ray data with computational models (e.g., density functional theory) to validate bond lengths and angles .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases), focusing on the pyridinyl and bromophenyl moieties as key pharmacophores .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to predict regioselectivity in electrophilic substitutions .

Q. How can the compound’s stability be enhanced in biological assays?

  • Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) or use co-solvents (DMSO/PEG 400) to improve aqueous solubility .
  • Real-Time Monitoring : Employ in situ FTIR or HPLC-MS to track degradation pathways (e.g., hydrolysis of the lactam ring) under physiological conditions .

Cross-Disciplinary Methodologies

Q. Can hybrid approaches integrate synthesis and analysis for faster discovery?

  • Flow Chemistry : Combine continuous synthesis with in-line UV/Vis or Raman spectroscopy for real-time reaction monitoring .
  • Automated Platforms : Use robotic liquid handlers for high-throughput screening of derivatives in cytotoxicity assays .

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